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Compound of Interest

Compound Name: 3,5-Diiodopyridin-2-ol

Cat. No.: B1267169 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic characteristics of 3,5-diiodopyridin-2-ol, with a focus on its tautomeric

equilibrium with 3,5-diiodo-2(1H)-pyridone.

This guide provides a comparative analysis of the spectroscopic properties of 3,5-
diiodopyridin-2-ol and its predominant tautomer, 3,5-diiodo-2(1H)-pyridone. Due to the limited

availability of direct experimental data for 3,5-diiodopyridin-2-ol, this guide incorporates data

from structurally similar compounds, such as 3,5-dichloropyridin-2-one and 3,5-dibromopyridin-

2-one, to infer and discuss the expected spectroscopic features. This comparative approach

offers valuable insights for the characterization and analysis of this and related compounds.

Tautomerism of 3,5-Diiodopyridin-2-ol
Substituted 2-hydroxypyridines, including 3,5-diiodopyridin-2-ol, exist in a tautomeric

equilibrium with their corresponding 2-pyridone form. The position of this equilibrium is

influenced by factors such as the solvent, temperature, and the electronic nature of the

substituents. In the case of 3,5-diiodopyridin-2-ol, the equilibrium lies significantly towards the

3,5-diiodo-2(1H)-pyridone tautomer, which is the more stable form in most conditions.

Caption: Tautomeric equilibrium between the enol and keto forms.
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The following tables summarize the expected and available spectroscopic data for 3,5-
diiodopyridin-2-ol (in its pyridone tautomeric form) and related halogenated analogues.

¹H NMR Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Compound H-4 H-6 N-H

3,5-Diiodo-2(1H)-

pyridone
~8.0-8.2 ~7.8-8.0 ~12.0-13.0

3,5-Dichloro-2(1H)-

pyridone
7.82 7.65 12.58

3,5-Dibromo-2(1H)-

pyridone
7.95 7.80 12.60

Values for 3,5-diiodo-2(1H)-pyridone are predicted based on trends observed in halogenated

pyridones.

The presence of two doublets in the aromatic region is characteristic of the 3,5-disubstituted

pattern. The downfield shift of the N-H proton is indicative of the pyridone tautomer. The

electron-withdrawing nature of the iodine atoms is expected to deshield the ring protons,

resulting in chemical shifts at the lower end of the aromatic region.

¹³C NMR Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
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Compound C-2 (C=O) C-3 C-4 C-5 C-6

3,5-Diiodo-

2(1H)-

pyridone

~158-160 ~80-85 ~145-150 ~80-85 ~140-145

3,5-Dichloro-

2(1H)-

pyridone

159.4 118.9 142.7 118.9 139.8

3,5-Dibromo-

2(1H)-

pyridone

159.2 108.7 145.4 108.7 142.1

Values for 3,5-diiodo-2(1H)-pyridone are predicted.

The carbonyl carbon (C-2) of the pyridone tautomer typically appears around 160 ppm. The

carbons directly bonded to iodine (C-3 and C-5) are expected to show significantly upfield shifts

due to the heavy atom effect of iodine.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound ν(N-H) ν(C=O) ν(C=C/C=N)

3,5-Diiodo-2(1H)-

pyridone
~3100-2900 (broad) ~1650-1630 ~1600-1550

3,5-Dichloro-2(1H)-

pyridone
3080 1645 1590, 1550

The broad absorption in the 3100-2900 cm⁻¹ region is characteristic of the N-H stretching

vibration of the pyridone tautomer, often broadened due to hydrogen bonding. The strong

absorption band around 1650-1630 cm⁻¹ is indicative of the carbonyl (C=O) stretch, a key

feature distinguishing the pyridone from the hydroxypyridine form.

Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments

3,5-Diiodopyridin-2-ol 347 [M-I]⁺, [M-HI]⁺, [M-CO]⁺

3,5-Diiodo-4-pyridinol 347 [M-I]⁺, [M-HI]⁺, [M-CO]⁺

The mass spectrum of 3,5-diiodopyridin-2-ol is expected to show a prominent molecular ion

peak at m/z 347. Due to the presence of two iodine atoms, characteristic fragmentation

patterns involving the loss of iodine radicals (I•) and hydrogen iodide (HI) are anticipated.

UV-Vis Spectroscopy
Table 5: UV-Vis Absorption Maxima (λₘₐₓ, nm)

Compound Solvent λₘₐₓ (nm)

3,5-Diiodo-2(1H)-pyridone Methanol ~230, ~310

2(1H)-Pyridone Water 225, 297

Values for 3,5-diiodo-2(1H)-pyridone are predicted based on the spectrum of the parent

compound.

The UV-Vis spectrum of 2(1H)-pyridones typically displays two main absorption bands. The

introduction of iodine substituents is expected to cause a bathochromic (red) shift in these

absorption maxima.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6).

Transfer solution to a 5 mm NMR tube.

Place NMR tube in the spectrometer.

Lock on the deuterium signal of the solvent.

Shim the magnetic field for optimal resolution.

Acquire 1D ¹H NMR spectrum.

Acquire 1D ¹³C NMR spectrum (with proton decoupling).

Apply Fourier transform to the FID.

Phase correct the spectrum.

Apply baseline correction.

Reference the spectrum to the residual solvent peak.

Integrate the signals (for ¹H NMR).

cluster_prep

cluster_acq

cluster_proc

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Sample Preparation: Dissolve approximately 5-10 mg of the diiodopyridinol isomer in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Utilize a standard single-pulse experiment. Typical parameters include a

30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for all

carbon signals. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary

carbons.
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Data Processing: Process the raw data (FID) with an appropriate software package. This

includes Fourier transformation, phase correction, baseline correction, and referencing to the

residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of the ATR accessory. Apply pressure to ensure good contact.

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with

approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a

transparent pellet using a hydraulic press.

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of

4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr

pellet and subtract it from the sample spectrum.

Data Analysis: Identify characteristic absorption bands and compare them to known values

for functional groups.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be

adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a

double-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For EI,

direct insertion probe or gas chromatography (GC) can be used. For ESI, the sample is

typically dissolved in a suitable solvent and infused or injected via liquid chromatography

(LC).
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Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine

the exact mass and elemental composition.

To cite this document: BenchChem. [Spectroscopic Comparison of 3,5-Diiodopyridin-2-ol and
its Tautomeric Isomer]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267169#spectroscopic-comparison-of-3-5-
diiodopyridin-2-ol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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